molecular formula C18H16O4 B2543199 (2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione CAS No. 15331-49-4

(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione

Cat. No.: B2543199
CAS No.: 15331-49-4
M. Wt: 296.322
InChI Key: CEXKMZRIOMSVLG-VAWYXSNFSA-N
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Description

(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione is an organic compound characterized by its two methoxyphenyl groups attached to a but-2-ene-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione typically involves the condensation of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then subjected to reflux conditions to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1,4-bis(4-hydroxyphenyl)but-2-ene-1,4-dione: Similar structure but with hydroxy groups instead of methoxy groups.

    (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione is unique due to its methoxy groups, which can influence its reactivity and interactions with other molecules. The presence of methoxy groups can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKMZRIOMSVLG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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